molecular formula C19H26N6O3 B12186837 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione

Cat. No.: B12186837
M. Wt: 386.4 g/mol
InChI Key: TUIWVRWJNQNNTG-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a methoxyethyl group, a methyl group, and a phenylpiperazinyl group. These substitutions confer specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C19H26N6O3

Molecular Weight

386.4 g/mol

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C19H26N6O3/c1-22-16-15(17(26)21-19(22)27)25(12-13-28-2)18(20-16)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,15-16H,8-13H2,1-2H3,(H,21,26,27)

InChI Key

TUIWVRWJNQNNTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and piperazine substitution reactions. Common reagents used in these reactions include alkyl halides, methylating agents, and piperazine derivatives. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core or the phenylpiperazinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

  • 7-(2-Methoxyethyl)-3-methyl-8-(4-benzylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione
  • 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylmorpholin-1-yl)-4,5-dihydropurine-2,6-dione

Comparison: Compared to similar compounds, 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione exhibits unique properties due to the presence of the phenylpiperazinyl group. This group can enhance the compound’s binding affinity to certain biological targets, potentially increasing its efficacy in therapeutic applications .

Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This purine derivative exhibits various biological activities that can be harnessed for drug development, particularly in the fields of neurology and oncology.

Chemical Structure

The compound's structure is characterized by a purine backbone with various substituents that contribute to its biological activity. The presence of a methoxyethyl group and a phenylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : The phenylpiperazine moiety is known to interact with serotonin receptors, suggesting potential antidepressant properties. Studies have shown that similar compounds can enhance serotonergic transmission, which is crucial in mood regulation.
  • Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : There is evidence suggesting that the compound may offer neuroprotective benefits, potentially reducing oxidative stress and inflammation in neuronal cells. This could be relevant in the context of neurodegenerative diseases.

The exact mechanisms through which 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound likely acts as a modulator of neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways.
  • Cell Signaling Pathways : It may influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antidepressant-like effects in animal models when administered at specific dosages.
Study 2Showed significant cytotoxicity against human breast cancer cell lines with an IC50 value indicating potent activity.
Study 3Reported neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cultures.

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